N,N'-Di-tert-butyloxamide
Overview
Description
N,N’-Di-tert-butyloxamide is an organic compound with the molecular formula C10H20N2O2. It is a derivative of oxamide, where the hydrogen atoms of the amide groups are replaced by tert-butyl groups. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Di-tert-butyloxamide can be synthesized through several methods. One common approach involves the reaction of di-tert-butyl dicarbonate with nitriles in the presence of a catalyst such as copper(II) triflate (Cu(OTf)2). Another method involves the anodic oxidation of di-tert-butyl disulfide, which produces the tert-butyl cation that reacts with nitriles to form N-tert-butyl amides .
Industrial Production Methods
In industrial settings, the synthesis of N,N’-Di-tert-butyloxamide often involves the use of tert-butylamine and oxalyl chloride. The reaction is carried out in an inert atmosphere, typically using solvents like dichloromethane. The resulting product is purified through recrystallization or distillation to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-Di-tert-butyloxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxamides.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include primary amines, substituted oxamides, and various derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
N,N’-Di-tert-butyloxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of N,N’-Di-tert-butyloxamide involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(3,5-di-tert-butyl-2-hydroxyphenyl)oxamide: This compound has similar structural features but includes hydroxyphenyl groups, which provide additional chemical properties.
N,N’-Dibenzyl-N,N’-di-tert-butyloxamide: This derivative includes benzyl groups, offering different reactivity and applications.
Uniqueness
N,N’-Di-tert-butyloxamide is unique due to its high stability and the presence of bulky tert-butyl groups, which influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N,N'-ditert-butyloxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-9(2,3)11-7(13)8(14)12-10(4,5)6/h1-6H3,(H,11,13)(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPMCQJKUJELGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(=O)NC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70958589 | |
Record name | N~1~,N~2~-Di-tert-butylethanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70958589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37486-48-9 | |
Record name | NSC126416 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126416 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N~1~,N~2~-Di-tert-butylethanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70958589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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